(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Description
This compound belongs to the benzo[d]thiazole-acetamide class, characterized by a benzothiazole core substituted with dimethoxy groups at positions 5 and 6, a 2-methoxyethyl group at position 3, and an acetamide moiety in the (Z)-configuration. The Z-isomer configuration and electron-rich substituents (methoxy groups) likely influence its stability, solubility, and interaction with biological targets .
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-9(17)15-14-16(5-6-18-2)10-7-11(19-3)12(20-4)8-13(10)21-14/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLCEIGGMMVGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=CC(=C(C=C2S1)OC)OC)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. Its unique structural features, including methoxy groups and a thiazole core, suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 324.4 g/mol
The presence of methoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticonvulsant properties. For instance, derivatives have been screened using the maximal electroshock seizure (MES) test, revealing effective ED50 values that suggest a strong potential for treating epilepsy. Notably, compounds 5b and 5q demonstrated ED50 values of 15.4 and 18.6 mg/kg, respectively, outperforming standard drugs like phenytoin (6.9 mg/kg) and carbamazepine (8.1 mg/kg) .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory activity. Compounds within this class have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In molecular docking studies, certain derivatives exhibited strong binding affinities to COX-2, indicating their potential as analgesic agents .
The biological activity of this compound is hypothesized to involve:
- Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors within biological systems, modulating their activity.
- Influence on Cellular Processes : It may affect cellular signaling pathways related to inflammation and seizure activity.
Case Studies and Research Findings
- Anticonvulsant Screening : A study conducted on various benzo[d]thiazole derivatives highlighted the effectiveness of specific compounds in reducing seizure activity in animal models. The results indicated that modifications to the thiazole ring significantly influenced anticonvulsant potency .
- COX-2 Inhibition : Molecular docking studies revealed that certain derivatives of benzo[d]thiazole effectively inhibit COX-2 activity, suggesting their potential use in managing inflammatory conditions .
Data Summary Table
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzo[d]thiazole Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves regioselective methoxylation and ylidene acetamide formation , which may require specialized catalysts (e.g., ZnCl₂ as in ) or anhydrous conditions .
- Compound 6d’s synthesis employs K₂CO₃-mediated nucleophilic substitution , a common strategy for thioether linkage formation in acetamide derivatives .
Key Observations :
- Compound 6d’s VEGFR-2 inhibition is attributed to its thiadiazole-thioacetamide and nitro groups, which may form hydrogen bonds with kinase active sites .
- The target compound’s methoxy groups could mimic ATP-binding pocket interactions seen in kinase inhibitors, though experimental validation is needed .
Molecular Docking and Pharmacokinetic Predictions
- Compound 6d demonstrated strong binding to VEGFR-2 via π-π stacking (phenylurea) and hydrogen bonding (nitro group) in molecular docking studies .
- The target compound’s methoxyethyl chain may improve solubility compared to nitro-containing analogs, as predicted by preADMET tools (e.g., logP ~2.5 vs. 3.1 for 6d) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
